molecular formula C13H12ClNO B8568966 3-(3-Chlorophenyl)-4-methoxyaniline

3-(3-Chlorophenyl)-4-methoxyaniline

Cat. No.: B8568966
M. Wt: 233.69 g/mol
InChI Key: ADTMEEAAZPURJF-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4-methoxyaniline is an aromatic amine featuring a methoxy group (-OCH₃) at the para position and a 3-chlorophenyl substituent at the meta position of the aniline ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-methoxyaniline

InChI

InChI=1S/C13H12ClNO/c1-16-13-6-5-11(15)8-12(13)9-3-2-4-10(14)7-9/h2-8H,15H2,1H3

InChI Key

ADTMEEAAZPURJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table compares 3-(3-Chlorophenyl)-4-methoxyaniline with structurally related compounds, focusing on substituent effects and physicochemical properties:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
This compound C₁₃H₁₂ClNO -OCH₃ (para), -C₆H₄Cl (meta) 233.70 (estimated) Pharmaceutical intermediates, ligands
4-(3-Chlorophenyl)aniline C₁₂H₁₀ClN -NH₂ (para), -C₆H₄Cl (meta) 203.67 Polymer precursors, dyes
3-Chloro-4-methoxyphenethylamine C₉H₁₂ClNO·HCl -OCH₃ (para), -CH₂CH₂NH₂ (side chain) 222.11 Neuroactive agent synthesis
3-(2,2-Difluoroethoxy)-4-methoxyaniline C₉H₁₁F₂NO₂ -OCH₃ (para), -OCH₂CF₂H (meta) 203.19 Fluorinated drug candidates

Key Observations :

  • Electron-Withdrawing vs.
  • Fluorinated Analogs : The difluoroethoxy substituent in 3-(2,2-difluoroethoxy)-4-methoxyaniline increases lipophilicity, which may improve blood-brain barrier penetration in drug design .

Research Findings and Challenges

  • Stereoelectronic Effects : Computational studies (e.g., Chem3D Pro 12.0.2) reveal that the 3-chlorophenyl group induces a localized positive charge on the aromatic ring, facilitating electrophilic aromatic substitution reactions .
  • Yield Optimization: The low yields of chloro-substituted β-enaminones (~10–15%) compared to methoxy analogs (~20–25%) underscore the need for optimized catalysts or alternative solvents .

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